molecular formula C12H17NO5 B11738366 (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11738366
M. Wt: 255.27 g/mol
InChI Key: BDISLHPIKVZWDN-MZUZGICHSA-N
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Description

(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Boc-protected amino group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the Boc-protected amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its Boc-protected amino group allows for selective deprotection and subsequent reactions with biological molecules.

Medicine

In medicine, this compound may have potential as a drug candidate or a precursor for drug development. Its unique structure could be exploited for the design of novel therapeutics targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound lacks the Boc protecting group, making it more reactive in certain conditions.

    (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar structure but with a saturated bicyclic ring.

Uniqueness

(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a bicyclic structure. This combination provides both stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(1S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8?,9?/m0/s1

InChI Key

BDISLHPIKVZWDN-MZUZGICHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2C=C[C@@H](C1C(=O)O)O2

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

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